molecular formula C7H6F2N2O2 B13008992 2-(Difluoromethoxy)isonicotinamide

2-(Difluoromethoxy)isonicotinamide

Cat. No.: B13008992
M. Wt: 188.13 g/mol
InChI Key: LEHLAUXBSNTNCU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)isonicotinamide is a chemical compound with the molecular formula C7H6F2N2O2 It is characterized by the presence of a difluoromethoxy group attached to an isonicotinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)isonicotinamide typically involves the reaction of isonicotinamide with difluoromethoxy reagents. One common method includes the use of difluoromethyl ether and isonicotinamide under controlled conditions to achieve the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

2-(Difluoromethoxy)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)isonicotinamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules . Detailed studies on its binding affinity and specificity are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Uniqueness: 2-(Difluoromethoxy)isonicotinamide is unique due to the presence of both the difluoromethoxy group and the isonicotinamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits set it apart from other similar compounds .

Properties

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

2-(difluoromethoxy)pyridine-4-carboxamide

InChI

InChI=1S/C7H6F2N2O2/c8-7(9)13-5-3-4(6(10)12)1-2-11-5/h1-3,7H,(H2,10,12)

InChI Key

LEHLAUXBSNTNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)N)OC(F)F

Origin of Product

United States

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